DIBENZO(def,p)CHRYSENE, 8-METHYL-
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Overview
Description
DIBENZO(def,p)CHRYSENE, 8-METHYL- is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant environmental and biological implications. This compound is part of a larger family of PAHs, which are known for their potential carcinogenic properties. DIBENZO(def,p)CHRYSENE, 8-METHYL- is particularly notable due to its structural configuration, which includes a ‘fjord’ region that contributes to its high carcinogenic potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZO(def,p)CHRYSENE, 8-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of DIBENZO(def,p)CHRYSENE, 8-METHYL- is less common due to its specialized applications and potential health risks. when produced, it is typically synthesized in controlled laboratory environments to ensure safety and purity. The process involves multiple steps, including the preparation of intermediates and the final cyclization to form the desired PAH structure .
Chemical Reactions Analysis
Types of Reactions
DIBENZO(def,p)CHRYSENE, 8-METHYL- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce the compound, often under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction
Properties
CAS No. |
63041-95-2 |
---|---|
Molecular Formula |
C25H16 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
19-methylhexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),18,20-dodecaene |
InChI |
InChI=1S/C25H16/c1-15-9-12-19-18(13-15)14-17-11-10-16-5-4-8-21-20-6-2-3-7-22(20)25(19)24(17)23(16)21/h2-14H,1H3 |
InChI Key |
UJDZXHMDIYKAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C6=CC=CC=C63 |
Origin of Product |
United States |
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